molecular formula C13H15N3O4 B12699218 Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate CAS No. 94442-14-5

Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate

Cat. No.: B12699218
CAS No.: 94442-14-5
M. Wt: 277.28 g/mol
InChI Key: VHRBIIJTOIRWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate is a pyridopyrimidine derivative characterized by a bicyclic heteroaromatic core. Its structure includes:

  • Position 2: Ethoxy (-OCH₂CH₃) substituent.
  • Position 6: Methyl ester (-COOCH₃).
  • Position 8: Ethyl (-CH₂CH₃) group.
  • Position 5: Oxo (=O) and dihydro (two adjacent hydrogen atoms) functionalities.

This compound is synthesized via Hantzsch-type cyclocondensation reactions, typically involving methyl acetoacetate derivatives and 6-aminouracils under reflux conditions in ethanol or THF . Structural confirmation relies on IR, NMR, and elemental analysis . Its physicochemical properties, such as melting point and solubility, are influenced by the ethoxy and ethyl groups, which enhance lipophilicity compared to unsubstituted analogs.

Properties

CAS No.

94442-14-5

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

methyl 2-ethoxy-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H15N3O4/c1-4-16-7-9(12(18)19-3)10(17)8-6-14-13(20-5-2)15-11(8)16/h6-7H,4-5H2,1-3H3

InChI Key

VHRBIIJTOIRWRO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)OCC)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Condensation

A common starting point is the use of 2-amino-4,6-dimethylpyrimidine derivatives, which undergo condensation with β-ketoesters such as ethyl acetoacetate under acidic conditions. This step forms the fused pyrido[2,3-d]pyrimidine ring system.

  • Reaction conditions: Acidic medium (e.g., acetic acid or mineral acids), reflux temperature.
  • Mechanism: Nucleophilic attack of the amino group on the β-ketoester carbonyl, followed by cyclization and dehydration to form the bicyclic core.

Functionalization Steps

After core formation, selective alkylation introduces the ethyl group at position 8. This can be achieved by:

  • Alkylation with ethyl halides (e.g., ethyl bromide) in the presence of a base.
  • Control of regioselectivity is critical to ensure substitution at the correct nitrogen or carbon atom.

The 2-ethoxy substituent is introduced via nucleophilic substitution or by using ethoxy-containing precursors in the initial condensation.

Esterification and Oxidation

The methyl ester at position 6 is typically formed by esterification of the corresponding carboxylic acid intermediate:

  • Esterification reagents: Methanol with acid catalysts (e.g., sulfuric acid or HCl).
  • Conditions: Reflux under anhydrous conditions to drive ester formation.

The 5-oxo group is introduced or maintained through controlled oxidation steps or by using appropriately functionalized starting materials.

Catalysts and Reagents

  • Raney nickel has been reported as a catalyst in hydrogenation or reduction steps to achieve the dihydro form (5,8-dihydro).
  • Acid catalysts facilitate condensation and esterification.
  • Bases such as potassium carbonate or sodium hydride may be used for alkylation steps.

Purification and Characterization

  • Crystallization from organic solvents yields the typically crystalline product.
  • Purity is confirmed by chromatographic methods such as HPLC.
  • Structural confirmation is achieved by NMR spectroscopy and X-ray crystallography.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Condensation 2-amino-4,6-dimethylpyrimidine + ethyl acetoacetate, acid, reflux Formation of pyrido[2,3-d]pyrimidine core
2 Alkylation Ethyl bromide, base (K2CO3/NaH) Introduction of 8-ethyl substituent
3 Nucleophilic substitution or precursor selection Ethoxy-containing reagents or intermediates Introduction of 2-ethoxy substituent
4 Esterification Methanol, acid catalyst, reflux Formation of methyl ester at position 6
5 Catalytic hydrogenation/reduction Raney nickel, H2 gas Formation of 5,8-dihydro derivative
6 Purification Crystallization, HPLC Isolation of pure compound

Research Findings and Optimization Notes

  • The condensation step is sensitive to acid strength and temperature; mild acidic conditions favor higher yields and fewer side products.
  • Alkylation requires careful control of stoichiometry and reaction time to avoid over-alkylation or side reactions.
  • Use of Raney nickel catalyst allows selective reduction of the pyrido ring without affecting ester groups.
  • The methyl esterification step is optimized by using anhydrous conditions to prevent hydrolysis.
  • Analytical techniques such as NMR and X-ray crystallography confirm the stereochemistry and substitution pattern, ensuring the correct 5,8-dihydro-5-oxo structure.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrido[2,3-d]pyrimidine derivatives vary primarily in substituents at positions 2, 6, and 6. Key comparisons include:

Compound Name (CAS) Substituents (Position) Melting Point (°C) Key Biological Activity Reference
Target compound 2-OCH₂CH₃, 6-COOCH₃, 8-CH₂CH₃ Not reported Under investigation
Methyl 8-ethyl-2-methoxy-5-oxo-... (86651-05-0) 2-OCH₃, 6-COOCH₃, 8-CH₂CH₃ Not reported Antibacterial (gram-negative)
Pipemidic Acid Methyl Ester (80161-83-7) 2-piperazinyl, 6-COOCH₃, 8-CH₂CH₃ Not reported Antibacterial (broad-spectrum)
Ethyl 8-ethyl-2-methylthio-5-oxo-... (52013-82-8) 2-SCH₃, 6-COOCH₂CH₃, 8-CH₂CH₃ Not reported Intermediate for piperazinyl derivatives

Key Observations :

Position 2 Substituents: Ethoxy (target) vs. Ethoxy vs. Piperazinyl: Piperazinyl derivatives (e.g., pipemidic acid esters) exhibit enhanced antibacterial activity due to improved DNA gyrase inhibition . Ethoxy groups may reduce potency but improve metabolic stability.

Position 8 Substituents :

  • Ethyl groups (target compound) balance hydrophobicity and steric effects. Vinyl substituents (e.g., CAS 52070-49-2) enhance antibacterial activity but may reduce stability .

Position 6 Esters :

  • Methyl esters (target) are more lipophilic than carboxylic acids (e.g., pipemidic acid), favoring cellular uptake but requiring hydrolysis for activation .

Crystallographic and Stability Insights
  • Pyrido[2,3-d]pyrimidines often form hydrogen-bonded networks (e.g., C–H···O interactions) that stabilize crystal lattices .

Biological Activity

Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 94442-14-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has a molecular formula of C13_{13}H15_{15}N3_3O4_4 and a molecular weight of approximately 277.28 g/mol. It is characterized by its pyridopyrimidine structure, which is known for various biological activities.

PropertyValue
Molecular FormulaC13_{13}H15_{15}N3_3O4_4
Molecular Weight277.28 g/mol
EINECS305-340-6
Density1.246 g/cm³
Boiling Point424.3 °C at 760 mmHg
Flash Point217 °C

This compound exhibits its biological activity primarily through the inhibition of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the folate metabolism pathway, which is essential for DNA synthesis and repair. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, thereby impacting the synthesis of nucleotides and ultimately affecting cell proliferation.

Biological Activity

Research has demonstrated that derivatives of pyridopyrimidine compounds, including methyl 2-ethoxy-8-ethyl derivatives, show enhanced biological activity compared to their non-substituted counterparts. Specifically:

  • Antitumor Activity : Studies have shown that compounds within this class can target cancer cells effectively. The presence of an ethyl group at the N8 position significantly enhances the antitumor efficacy compared to methylated analogs .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, although detailed studies are still required to establish its efficacy against specific pathogens .
  • Kinase Inhibition : Some pyridopyrimidine derivatives have been reported to inhibit various kinases involved in cancer signaling pathways. This suggests potential applications in targeted cancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 2-ethoxy-8-ethyl derivatives:

  • In Vitro Studies : A study indicated that compounds bearing an ethyl group on N8 exhibited four-fold better activity against certain cancer cell lines compared to their N8-methylated counterparts .
  • Therapeutic Trials : Clinical trials involving similar pyridopyrimidine compounds have shown promise in treating malignancies such as lymphoma and solid tumors. The mechanism often involves modulation of key cellular pathways through kinase inhibition .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves refluxing precursors (e.g., substituted pyrimidines) with catalysts like sodium acetate in acetic acid/acetic anhydride mixtures, followed by recrystallization from ethyl acetate/ethanol (3:2) for purification . Key steps include controlling reaction time (8–10 hours) and temperature (reflux conditions) to optimize intermediate formation. Yield improvements (e.g., 78% reported in analogous syntheses) require careful solvent selection and stoichiometric ratios of reagents .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks). For this compound, X-ray analysis at 296 K with mean C–C bond precision of 0.007 Å resolves puckering in the pyrido[2,3-d]pyrimidine core and dihedral angles between fused rings . Complementary techniques include:

  • NMR : 1^1H/13^13C NMR to verify substituent positions (e.g., ethoxy vs. ethyl groups).
  • IR : Identification of carbonyl (C=O) and ester (C-O) stretches.
  • HPLC-MS : Purity assessment and molecular ion confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data between synthetic batches?

  • Methodological Answer : Discrepancies in 1^1H NMR signals (e.g., split peaks or shifted resonances) may arise from conformational flexibility or impurities. Strategies include:

  • Variable Temperature (VT) NMR : To identify dynamic rotational barriers in substituents like the ethoxy group.
  • Spiking Experiments : Adding authentic reference standards to confirm peak assignments .
  • DFT Calculations : Compare experimental chemical shifts with computational models (e.g., using Gaussian or ORCA software).
    • Data Cross-Validation : Correlate NMR findings with X-ray crystallography to rule out polymorphic variations .

Q. What experimental design principles ensure reproducibility in pharmacological activity assays?

  • Methodological Answer : Adopt a split-plot randomized block design to account for variables like solvent polarity, temperature, and biological replicates. For example:

  • Main Plots : Test different solvent systems (e.g., DMSO vs. aqueous buffers).
  • Subplots : Vary concentrations (µM to mM ranges).
  • Sub-Subplots : Include time-course measurements (e.g., enzyme inhibition kinetics).
  • Use ≥4 replicates per condition to ensure statistical power, as demonstrated in analogous phytochemical studies .

Q. How can computational modeling guide the optimization of this compound’s solubility and bioavailability?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict solvation free energy in water/octanol systems to estimate logP values.
  • Docking Studies : Identify binding poses in target proteins (e.g., kinases) to prioritize substituent modifications.
  • QSAR Models : Correlate structural features (e.g., ethoxy group length) with experimental solubility data from HPLC retention times .

Data Analysis and Mechanistic Questions

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

  • Methodological Answer : Employ orthogonal techniques:

  • HPLC-DAD/UV : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate polar byproducts.
  • LC-HRMS : Identify impurities via exact mass (e.g., [M+H]+ ions) and isotopic patterns.
  • NMR Spectroscopy : 19^19F or 31^31P probes (if applicable) to detect halogenated or phosphorylated contaminants .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stress : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Photolytic Testing : Expose to UV light (ICH Q1B guidelines) to assess ester bond lability.
  • Cryopreservation : Compare room-temperature vs. -20°C storage in desiccated, amber vials .

Experimental Design for Mechanistic Studies

Q. What strategies are effective in elucidating the compound’s metabolic pathways?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites.
  • High-Resolution Mass Spectrometry (HRMS) : Track hydroxylation or demethylation products.
  • Isotopic Labeling : Introduce 13^{13}C or 2^{2}H labels at the ethoxy group to trace metabolic cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.